molecular formula C12H10N2O5 B8662240 2-(2-Furylmethylamino)-5-nitrobenzoic acid

2-(2-Furylmethylamino)-5-nitrobenzoic acid

Cat. No. B8662240
M. Wt: 262.22 g/mol
InChI Key: UULLCLSXFSMKFE-UHFFFAOYSA-N
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Patent
US04994493

Procedure details

A solution of 14.7 g of 2-fluoro-5-nitrobenzoic acid and 23.1 g of 2-furylmethylamine in 250 ml of ethanol is boiled under a reflux condenser for 6 hours. After the solvent has been removed by distillation under reduced pressure, the residue is dissolved in 150 ml of water, the pH is adjusted to approximately 2 with 2 N HCl, and the precipitate is filtered off. After the precipitate has been washed several times with water, it is dried in a stream of air. Pale yellow crystals, melting point 190°-192° C. (from isopropanol).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH2:20]>C(O)C>[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH2:19][NH:20][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
23.1 g
Type
reactant
Smiles
O1C(=CC=C1)CN
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent has been removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 150 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
After the precipitate has been washed several times with water, it
CUSTOM
Type
CUSTOM
Details
is dried in a stream of air

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)CNC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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